tert-butyl N-[3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate, cis
CAS No.: 862700-30-9
Cat. No.: VC8301945
Molecular Formula: C12H23NO5S
Molecular Weight: 293.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862700-30-9 |
|---|---|
| Molecular Formula | C12H23NO5S |
| Molecular Weight | 293.38 g/mol |
| IUPAC Name | [(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl methanesulfonate |
| Standard InChI | InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-10-6-5-9(7-10)8-17-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14)/t9-,10+/m1/s1 |
| Standard InChI Key | LUECKCZWUUIABD-ZJUUUORDSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)COS(=O)(=O)C |
| SMILES | CC(C)(C)OC(=O)NC1CCC(C1)COS(=O)(=O)C |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(C1)COS(=O)(=O)C |
Introduction
The compound tert-butyl N-[3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate, cis is a derivative of carbamate functional groups, featuring a cyclopentyl ring substituted with a methanesulfonyloxy group. This compound is of interest in organic synthesis and pharmaceutical research due to its structural characteristics and potential reactivity.
Synthesis
The synthesis of this compound typically involves:
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Preparation of the cyclopentyl intermediate: A hydroxymethyl cyclopentyl derivative is synthesized as a precursor.
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Mesylation reaction: The hydroxymethyl group is converted to a methanesulfonyloxy (mesylate) group using reagents like methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
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Carbamate formation: The mesylated intermediate reacts with tert-butyl isocyanate or tert-butyl chloroformate to form the final carbamate product.
Applications
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Pharmaceutical Research:
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The compound's structure suggests potential utility in drug design, particularly as a prodrug or protecting group for amines.
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Carbamates are often explored for their bioactivity and stability in physiological conditions.
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Organic Synthesis:
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The methanesulfonate group serves as an excellent leaving group, enabling further functionalization of the molecule.
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Useful in nucleophilic substitution reactions for introducing diverse substituents.
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Analytical Data
| Technique | Observed Data |
|---|---|
| NMR Spectroscopy | Peaks corresponding to tert-butyl group, cyclopentyl protons, and methanesulfonate moiety detected. |
| Mass Spectrometry | Molecular ion peak at m/z 293 confirms the molecular weight of the compound. |
| Infrared (IR) | Characteristic carbamate C=O stretch (~1700 cm⁻¹) and sulfonate S=O stretch (~1350-1450 cm⁻¹). |
Safety and Handling
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